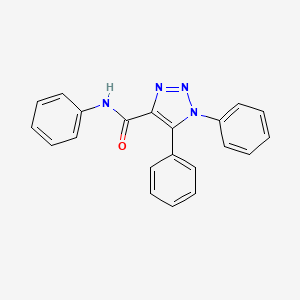

N,1,5-triphenyl-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N,1,5-triphenyl-1H-1,2,3-triazole-4-carboxamide” is a type of triazole compound . Triazoles are a group of five-membered heterocyclic compounds containing two carbon atoms and three nitrogen atoms . They have gained increasing interest due to their potential for side chain variation .

Synthesis Analysis

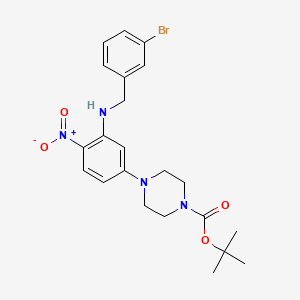

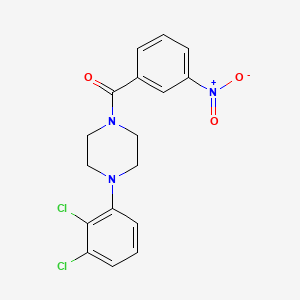

Triazole compounds are commonly synthesized via copper (Cu) and ruthenium (Ru) catalyzed click reactions . This method allows for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .Molecular Structure Analysis

The molecular structure of triazole compounds is unique, facilitating the formation of a variety of non-covalent bonds with enzymes and receptors . This feature may be used to effect structural diversity when the monomers are inserted into various peptide sequences .Chemical Reactions Analysis

The chemical reactions involving triazole compounds are diverse and depend on the specific compound and conditions. For example, 1,4- and 1,5-disubstituted triazole amino acid monomers are easily prepared via Cu- and Ru-catalyzed click reactions .Aplicaciones Científicas De Investigación

Antimicrobial Properties

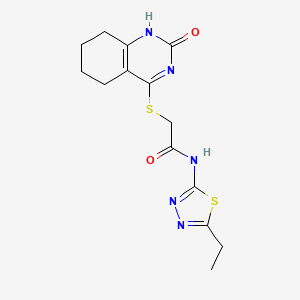

N,1,5-triphenyl-1H-1,2,3-triazole-4-carboxamide derivatives have shown promise as antimicrobial agents. In one study, a range of 1H-1,2,3-triazole-4-carboxamides, including those with similar structural components, were synthesized and evaluated for their antimicrobial activities. These compounds demonstrated moderate to good activities against various Gram-positive and Gram-negative bacteria, as well as pathogenic yeasts like Candida albicans. Certain derivatives, such as 5-methyl-1H-1,2,3-triazole-4-carboxamides, exhibited potent antibacterial effects against strains like Staphylococcus aureus (Pokhodylo et al., 2021).

Applications in Energetic Materials

Compounds structurally related to this compound have been explored for use in energetic materials. For instance, 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole and its sodium complex were synthesized and characterized for thermal stability. These compounds showed potential in the field of energetic materials due to their high decomposition temperatures and calculated detonation properties (Qin et al., 2016).

Antitubercular Activity

In another application, 1-((1-(substituted)-1H-1,2,3-triazol-4-yl)methyl)-N,3-diphenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamides, which bear resemblance to this compound, were prepared and evaluated for their antitubercular activity. These compounds showed inhibitory effects against Mycobacterium tuberculosis strains, with certain derivatives demonstrating significant activity and low cytotoxicity in cell line studies (Amaroju et al., 2017).

Chemical Synthesis and Reactions

The chemical synthesis and properties of derivatives of this compound have been extensively studied. For example, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, a related compound, involved exploring reaction conditions and achieving a high yield, demonstrating the feasibility of synthesizing such compounds for various applications (Kan, 2015).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N,1,5-triphenyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O/c26-21(22-17-12-6-2-7-13-17)19-20(16-10-4-1-5-11-16)25(24-23-19)18-14-8-3-9-15-18/h1-15H,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJULJPAGMSUKFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=NN2C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2675134.png)

![1,4-Dioxa-9-azaspiro[5.5]undecan-2-ylmethanol;hydrochloride](/img/structure/B2675139.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2675140.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide](/img/structure/B2675143.png)

![2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-PHENYLACETAMIDE](/img/structure/B2675149.png)

![N-(2-methoxyethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2675150.png)

![2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide](/img/structure/B2675151.png)

![N-[4-Propan-2-yloxy-3-(trifluoromethyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2675152.png)